molecular formula C20H21N3O3S B2970122 N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 899982-69-5

N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide

Cat. No. B2970122
M. Wt: 383.47
InChI Key: MZAYPBDHASJWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoforms

Sulfonamide compounds, including those structurally related to N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide, have been investigated for their inhibitory activity against carbonic anhydrase (CA) isoforms. These enzymes are involved in various physiological processes, including respiration, acid-base balance, and the formation of cerebrospinal fluid. For instance, novel acridine and bis acridine sulfonamides exhibit effective inhibitory activity against cytosolic CA isoforms II and VII, showcasing potential therapeutic applications in treating diseases where CA is implicated, such as glaucoma, epilepsy, and certain types of cancer (Ulus et al., 2013).

Copper-Catalyzed Reactions

Research into copper-catalyzed reactions of alkanes with sulfonamides and other amides demonstrates the synthetic utility of these compounds in forming N-alkyl products. This process highlights the potential for sulfonamide derivatives, including N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide, in the development of novel synthetic methodologies that could be applied in pharmaceutical synthesis and material science (Tran et al., 2014).

Antimicrobial Properties

Sulfonamide derivatives also exhibit antimicrobial properties, making them candidates for developing new antibacterial and antifungal agents. A study on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety revealed promising antimicrobial activity, suggesting potential applications in combating microbial infections (Darwish et al., 2014).

Colorimetric Sensing of Anions

Furthermore, sulfonamide compounds have been utilized in the development of colorimetric sensors for anions. The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, for instance, demonstrated significant potential in the naked-eye detection of fluoride ions in solution, which could have applications in environmental monitoring and diagnostics (Younes et al., 2020).

Safety And Hazards

This involves understanding the potential risks associated with the compound. This can include its toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-23(17-7-3-4-8-17)27(25,26)18-12-10-15(11-13-18)20(24)22-19-9-5-2-6-16(19)14-21/h2,5-6,9-13,17H,3-4,7-8H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAYPBDHASJWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide

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